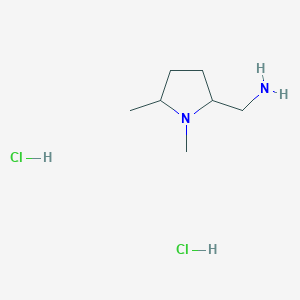
(1,5-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (1,5-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of 1,5-dimethylpyrrolidine with formaldehyde and hydrogen chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1,5-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1,5-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1,5-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Comparison with Similar Compounds
(1,5-Dimethylpyrrolidin-2-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
2-(2-Naphthyl)ethanamine: Another related compound used in similar research applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(1,5-dimethylpyrrolidin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-4-7(5-8)9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H |
InChI Key |
LYWHDJZFBXAOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3R,4R)-4-cyclopentyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308156.png)
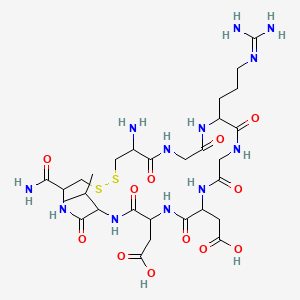
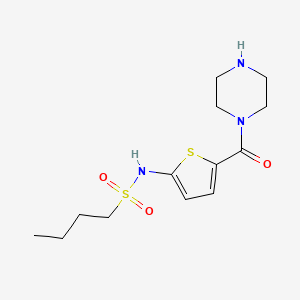
![[(1E)-2-(2,6-dichlorophenyl)-1-azavinyloxy]-N-[3-(2,6-dichlorophenyl)isothiazo l-4-yl]carboxamide](/img/structure/B12308166.png)
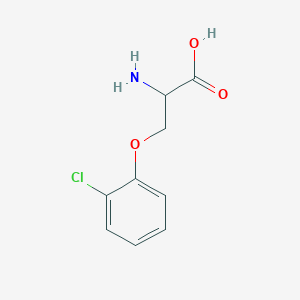

![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)
![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)
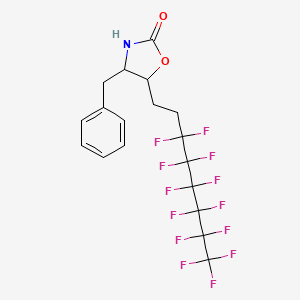
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
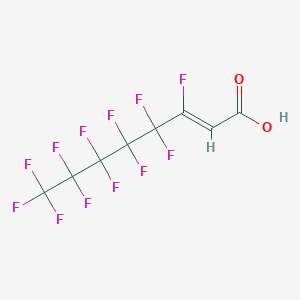
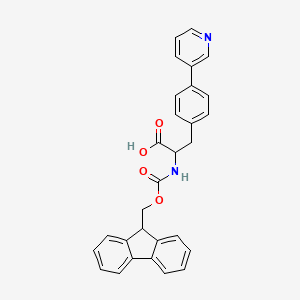
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)
